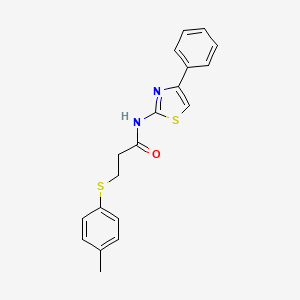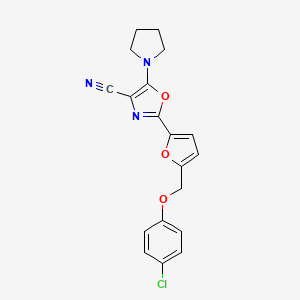
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Insights
The chemical compound 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, due to its complex structure involving furan, oxazole, and pyrrolidine rings, is likely to be of interest in the field of organic synthesis and materials science. Compounds with similar structures have been synthesized and studied for their crystal structures using X-ray diffraction techniques, which could provide insights into the molecular geometry, electron distribution, and potential reactivity of such complex molecules (Kumar et al., 2018).
Reactivity and Interaction Studies
The reactivity of compounds containing pyrrole, furan, and oxazole rings with various reagents, including electrophiles and nucleophiles, can be significant in developing new synthetic methodologies or materials with unique properties. Studies on similar heterocyclic compounds have explored their cycloaddition reactions and nucleophilic substitution patterns, which might be applicable for further functionalization of the compound (Saito et al., 1988).
Catalytic Applications
The incorporation of oxazole and pyrrolidine units in catalyst design can influence the catalytic activity and selectivity, particularly in reactions such as CO2 reduction. Research on rhenium tricarbonyl complexes with oxazoline ligands, closely related to the oxazole moiety, shows promising catalytic activity in CO2 reduction, hinting at the potential application of the compound in catalysis or as a ligand in transition metal complexes (Nganga et al., 2017).
Photophysical and Electrochemical Properties
The structural features of heterocyclic compounds, including furan and oxazole rings, can impart unique photophysical and electrochemical properties, making them suitable for application in organic electronics, photonics, or as sensors. The synthesis and manipulation of aminooxazole-carbonitrile derivatives have led to compounds with micromolar activity against cannabinoid receptors, indicating potential bioactivity or sensor applications for related structures (Spencer et al., 2012).
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-3-5-14(6-4-13)24-12-15-7-8-17(25-15)18-22-16(11-21)19(26-18)23-9-1-2-10-23/h3-8H,1-2,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZIQJKEZMEZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2983851.png)
![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)

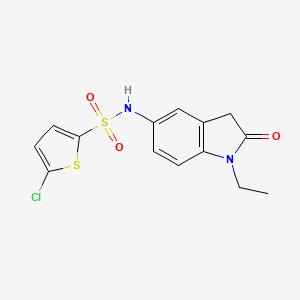
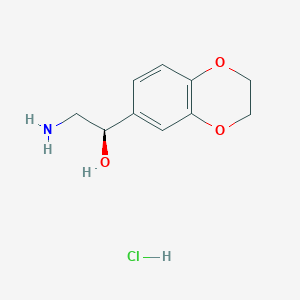
![1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2983859.png)
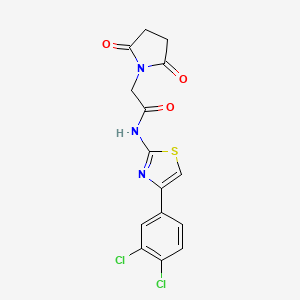

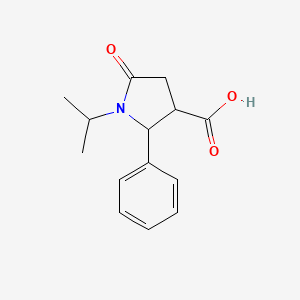
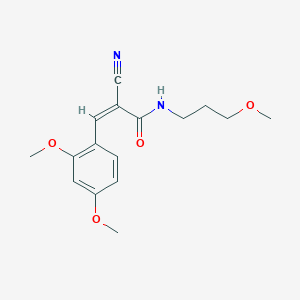

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)
